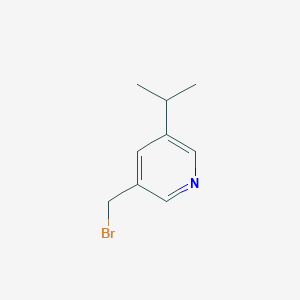
(5-Chloroquinolin-8-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloroquinolin-8-yl)methanamine is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloroquinolin-8-yl)methanamine typically involves the chlorination of quinoline derivatives followed by amination. One common method includes the chlorination of 8-aminoquinoline amides using an oxidant-free electrochemical process at ambient temperature . Another approach involves the reduction of nitrile functions with lithium aluminum hydride (LiAlH4) to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloroquinolin-8-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(5-Chloroquinolin-8-yl)methanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Explored for its potential therapeutic applications, including antimalarial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5-Chloroquinolin-8-yl)methanamine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroquinolin-3-yl)methanamine: Another quinoline derivative with similar chemical properties and biological activities.
8-Aminoquinoline: A precursor in the synthesis of (5-Chloroquinolin-8-yl)methanamine, also known for its biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the amine group at the 8-position allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6,12H2 |
Clé InChI |
HXINZXSARHAISV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



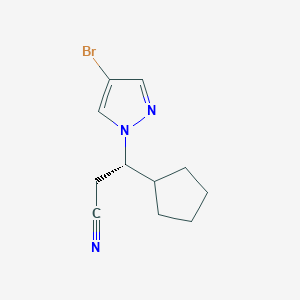


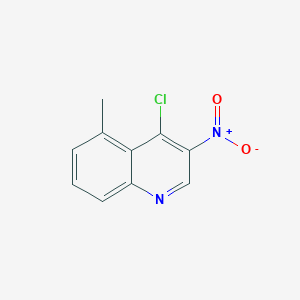

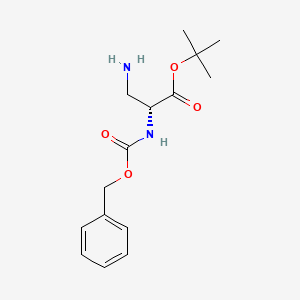

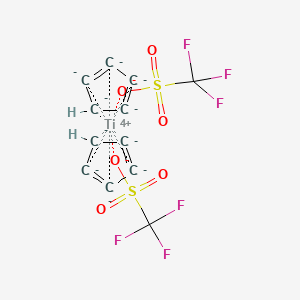

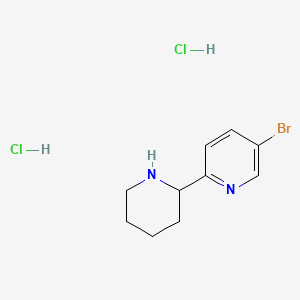

![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
